Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-7-6-17-9-12(18)11-4-5-13-14(8-11)21-10-20-13/h4-5,8,12,17H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFINXMPWYQMSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring. One common synthetic route includes the reaction of 2H-1,3-benzodioxol-5-ylamine with tert-butyl chloroformate under basic conditions to form the piperazine ring. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with various biological targets makes it a useful tool in drug discovery and development.
Medicine: The compound has potential applications in the development of new therapeutic agents. Its structural features allow it to be modified to enhance its pharmacological properties, making it a candidate for the treatment of various diseases.
Industry: In the industrial sector, This compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials and coatings.
Mechanism of Action
The mechanism by which Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The tert-butyl piperazine-1-carboxylate scaffold is a common motif in drug discovery. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations :
- Electron-Donating vs. In contrast, halogenated pyridines (e.g., bromo/fluoro in ) or trifluoromethyl groups () introduce electron-withdrawing effects, altering reactivity and binding affinity.
- Heterocyclic vs. Aromatic Substituents : Pyrazole () or thiazole () substituents introduce hydrogen-bonding capabilities, whereas benzodioxol relies on hydrophobic interactions.
Key Observations :
- Coupling Reagents : Carbodiimide-based reagents (e.g., EDC•HCl) are standard for amide bond formation in the target compound , while transition-metal catalysis (e.g., Pd in ) enables cross-coupling for heteroaromatic substituents.
- Protection/Deprotection : The Boc group is stable under basic conditions but cleaved under acidic conditions (e.g., TFA), a strategy shared across analogs .
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
Key Observations :
- Lipophilicity : The benzodioxol group in the target compound increases LogP, favoring blood-brain barrier penetration, whereas polar groups (e.g., carbamoyl in ) improve aqueous solubility.
- Bioavailability : The Boc group may reduce metabolic degradation, while trifluoromethyl groups () enhance metabolic stability.
Biological Activity
Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate is a piperazine derivative that exhibits significant biological activity, particularly in the context of antibacterial properties. This compound has garnered interest in pharmacological research due to its unique structural features and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 306.36 g/mol. The compound features a piperazine ring, a tert-butyl group, and a benzodioxole moiety, which contribute to its biological activity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O4 |
| Molar Mass | 306.36 g/mol |
| CAS Number | 886770-00-9 |
This compound has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it demonstrates effectiveness against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Proposed Mechanism
The antibacterial action is believed to involve interference with bacterial cell wall synthesis or protein production, leading to cell death. This suggests that the compound may disrupt essential biochemical pathways like:
- Cell wall synthesis
- Protein synthesis
- DNA replication
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is likely absorbed in the gastrointestinal tract following oral administration. It is expected to be distributed throughout the body, metabolized in the liver, and excreted through urine and feces .
Research Applications
This compound serves as a valuable tool in various fields:
Chemistry : Used as a building block for synthesizing more complex molecules.
Biology : Investigated for its role as an enzyme inhibitor and receptor ligand.
Medicine : Potential applications in developing new therapeutic agents due to its ability to be modified for enhanced pharmacological properties.
Industry : Employed in producing specialty chemicals and materials due to its versatility .
Case Studies and Research Findings
Recent studies have illustrated the compound's potential in drug discovery:
- Antibacterial Studies : Research has confirmed its effectiveness against multiple bacterial strains, highlighting its potential as an antibiotic candidate.
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have opened avenues for developing treatments targeting specific biochemical pathways .
- Synthesis Pathways : Various synthetic routes have been explored for producing this compound efficiently, emphasizing the importance of reaction conditions and solvent choice .
Comparative Analysis
When comparing this compound with other piperazine derivatives:
| Compound Type | Characteristics | Biological Activity |
|---|---|---|
| Piperazine Derivatives | Similar structural framework | Varies widely; some exhibit similar antibacterial properties |
| Benzodioxole Derivatives | Contains benzodioxole moiety | Varies; some may have enhanced activity depending on substituents |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate?
The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example:
- Piperazine functionalization : Reacting tert-butyl piperazine-1-carboxylate with halogenated intermediates (e.g., bromo- or chloropyrimidines) in 1,4-dioxane under reflux (110°C) with potassium carbonate as a base, achieving yields of 80–88.7% .
- Boc-protection strategies : Using tert-butoxycarbonyl (Boc) groups to protect the piperazine nitrogen during coupling reactions, followed by deprotection under acidic conditions .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- X-ray crystallography : Employing SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, with data collected using Bruker APEXII CCD diffractometers .
- Spectroscopic methods : H/C NMR for confirming substituent positions and MS (ESI) for molecular weight validation. For example, H NMR peaks at δ 1.48 ppm (tert-butyl) and δ 3.14–3.68 ppm (piperazine protons) are diagnostic .
Q. What types of chemical reactions can this compound undergo?
The piperazine core and benzodioxolyl group enable:
Q. How is the compound purified post-synthesis?
Common methods include:
Q. What role does this compound play in medicinal chemistry?
It serves as a versatile intermediate for drug discovery, particularly in synthesizing kinase inhibitors or receptor modulators. For instance, derivatives have been investigated for anticonvulsant activity via pyrazole ring functionalization .
Advanced Research Questions
Q. How are low reaction yields addressed in coupling reactions involving this compound?
Yield optimization strategies include:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(dppf)Cl) for Suzuki couplings improve cross-coupling efficiency .
- Solvent and temperature optimization : Reflux in 1,4-dioxane at 110°C enhances reactivity of halogenated intermediates .
Q. What challenges arise in resolving stereochemical ambiguities during synthesis?
- Chiral chromatography : Separating enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).
- Computational modeling : Density Functional Theory (DFT) calculations to predict stable conformers and validate experimental data .
Q. How are contradictions in crystallographic and spectroscopic data resolved?
- Multi-technique validation : Cross-checking X-ray data with NMR/IR spectra to confirm bond assignments. For example, torsional angles from crystallography must align with H-H coupling constants in NMR .
- Software cross-validation : Using both SHELXL and WinGX suites to refine structural models and detect outliers .
Q. What methodologies are used to study its bioactivity and target interactions?
- Enzyme assays : Testing inhibition of kinases or receptors using fluorescence polarization or radiometric assays .
- Molecular docking : AutoDock or Schrödinger Suite to predict binding modes with biological targets (e.g., benzodioxole interactions with aromatic residues) .
Q. How does this compound compare to structurally similar piperazine derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
